Sorbitol 6-monooleate

Description

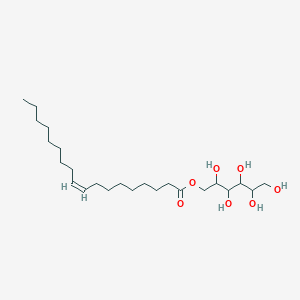

Structure

2D Structure

Properties

CAS No. |

1333-68-2 |

|---|---|

Molecular Formula |

C24H46O7 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |

InChI Key |

WERKSKAQRVDLDW-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Other CAS No. |

143615-26-3 1333-68-2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Sorbitol 6 Monooleate

Esterification Pathways for Sorbitol 6-Monooleate Synthesis

This compound is primarily produced through the esterification of sorbitol, a sugar alcohol, with oleic acid. huanachemical.com This process can be achieved through chemical catalysis or more environmentally benign biocatalytic routes.

Chemical Esterification Processes

Conventional chemical synthesis of sorbitol esters involves the direct reaction of sorbitol and fatty acids at high temperatures, often in the presence of a catalyst. researchgate.net These processes, while effective, can lead to the formation of by-products and require significant energy input. umich.edu

Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, and phosphoric acid, are commonly employed to facilitate the esterification of sorbitol. researchgate.netcsic.es The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of sorbitol. Zeolites, a type of solid acid catalyst, have also been investigated for this reaction. sci-hub.semdpi.com The use of zeolites like H-β-zeolite can offer advantages in terms of catalyst reusability and selectivity. mdpi.com Specifically, large-pore zeolites such as beta and mordenite (B1173385) have been shown to selectively catalyze the formation of linear-chain sorbitol and sorbitan (B8754009) monoesters. sci-hub.se

A two-step cascade reaction using solid acid catalysts has been developed to improve selectivity. nih.gov This process involves the initial protection of sorbitol through ketalization, followed by esterification with the fatty acid. nih.gov This approach aims to control the number of free hydroxyl groups, thereby minimizing the formation of higher esters and anhydrides. mdpi.comresearchgate.net

Alkaline catalysts, including sodium hydroxide (B78521), potassium hydroxide, and alkali metal soaps, can also be used for the direct esterification of sorbitol. google.comatamanchemicals.comjustia.com The base deprotonates the hydroxyl group of sorbitol, forming an alkoxide which is a more potent nucleophile for attacking the fatty acid. This method is often carried out at elevated temperatures, typically between 190°C and 260°C. atamanchemicals.com A process involving a composite catalyst of sodium hydroxide and high-purity phosphite (B83602) has been developed to shorten reaction times and lower the reaction temperature by 20-40°C compared to traditional methods. google.com

During the esterification process, particularly at high temperatures, sorbitol can undergo intramolecular dehydration (anhydrization) to form sorbitan (a mixture of 1,4- and 1,5-anhydrosorbitol) and isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). csic.esbtsjournals.com This is a critical aspect of the synthesis as the resulting product is often a complex mixture of sorbitol esters, sorbitan esters, and isosorbide esters. csic.es

The degree of anhydrization can be controlled by reaction conditions such as temperature and the type of catalyst used. scribd.comgoogle.com For instance, acid catalysts tend to promote the formation of hexide esters (isosorbide esters), while alkaline catalysts favor the formation of hexitan esters (sorbitan esters). google.com A two-step process where sorbitol is first anhydrized using an acid catalyst, followed by esterification with a basic catalyst at temperatures not exceeding 215°C, has been shown to produce sorbitan esters with less color. justia.comscribd.com The desired degree of anhydrization, often measured by the hydroxyl number, depends on the specific fatty acid and the intended esterification temperature. scribd.com For example, to produce sorbitan monostearate, an anhydro sorbitol with a hydroxyl number in the range of about 1250 to 1400 is desired. scribd.com

Optimizing reaction parameters is crucial for achieving high yields and desired product characteristics. Key variables include temperature, reaction time, and the molar ratio of reactants.

Temperature: Chemical esterification is typically conducted at high temperatures, ranging from 170°C to 260°C. google.com One study found the optimal temperature for the synthesis of sorbitol monooleate using a zinc oxide catalyst to be 210°C. researchgate.net However, lower temperatures, around 180°C, have also been used with catalysts like p-toluene sulfonic acid. atamanchemicals.com

Time: Reaction times can vary significantly depending on the temperature and catalyst. For instance, at 210°C with a zinc oxide catalyst, an optimal reaction time of 2.5 hours was reported. researchgate.net In another process, a reaction time of 8.5-9 hours was employed. google.com

Reactant Ratios: The molar ratio of fatty acid to sorbitol influences the degree of esterification. To produce mixtures of sorbitol esters with an average degree of substitution from about 3 to 5.5, a molar ratio of free fatty acid to sorbitol of at least 7:1 is recommended. google.com For the synthesis of sorbitan monooleate, an oleic acid to sorbitol ratio of 1.0 was found to be optimal in one study, yielding 72.9% product in 60 minutes. atamanchemicals.com Another process specifies an oleic acid to sorbitol molar ratio of 1.60-1.62. google.com

Table 1: Optimization of Reaction Conditions for Sorbitol Monooleate Synthesis

| Parameter | Catalyst | Optimal Value | Reference |

|---|---|---|---|

| Temperature | Zinc Oxide | 210 °C | researchgate.net |

| Time | Zinc Oxide | 2.5 hours | researchgate.net |

| Reactant Ratio (Oleic Acid:Sorbitol) | p-Toluene Sulfonic Acid | 1.0 | atamanchemicals.com |

| Reactant Ratio (Oleic Acid:Sorbitol) | Not specified | 1.60-1.62 (molar) | google.com |

| Reactant Ratio (Free Fatty Acid:Sorbitol) | Not specified | >7:1 (molar) | google.com |

Biocatalytic Synthesis Routes

Enzymatic synthesis of sorbitol esters offers a more sustainable alternative to chemical methods, operating under milder conditions and often with higher regioselectivity. umich.edu Lipases are the most commonly used enzymes for this purpose.

The use of lipases, such as those from Aspergillus terreus and Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in catalyzing the esterification of sorbitol. umich.eduscispace.comacs.org These enzymatic reactions are typically carried out in non-aqueous or micro-aqueous organic media to shift the equilibrium towards synthesis. umich.edu

Key factors influencing biocatalytic synthesis include:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. For example, A. terreus lipase has been used for the regioselective synthesis of sorbitol 1(6)-monostearate. umich.eduscispace.com Immobilized CALB is another popular choice due to its preference for converting primary alcohols, leading to predominantly linear polyesters when reacting with sorbitol. acs.org

Solvent System: The choice of solvent is critical as it must solubilize both the polar sorbitol and the nonpolar fatty acid without denaturing the enzyme. mdpi.com Systems like n-hexane and acetone (B3395972) have been used. scispace.comnih.gov A challenge is that sorbitol has low solubility in many organic solvents, which can limit reaction rates. acs.org To overcome this, eutectic mixtures of sorbitol and fatty acids have been explored to create homogeneous, high-concentration reaction media. researchgate.net

Water Activity: Controlling the water activity (a_w) is crucial in enzymatic esterification to prevent the reverse reaction (hydrolysis). Molecular sieves are often added to the reaction mixture to remove the water produced during the reaction. scispace.com

Temperature: Enzymatic reactions are conducted at much lower temperatures than chemical synthesis, typically between 37°C and 60°C. scispace.com One study found an optimal temperature of 45°C for the synthesis of sorbitol 1(6)-monostearate using A. terreus lipase, achieving a 90% conversion in 12 hours. scispace.com

Table 2: Research Findings on Biocatalytic Synthesis of Sorbitol Esters

| Enzyme | Substrates | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Aspergillus terreus lipase (immobilized) | Sorbitol, Stearic Acid | n-Hexane | 96% conversion to sorbitol 1(6)-monostearate in 12 hours at 45°C. | umich.eduscispace.com |

| Candida antarctica lipase B (immobilized) | Sorbitol, 1,10-decanediol, dicarboxylic acids | Solvent-free | Synthesized fully biobased sorbitol-containing polyesters. | acs.org |

| Candida antarctica lipase | Sorbitol, Fatty Acids (C6-C16) | Eutectic media | Enhanced initial reaction rate and overall productivity compared to organic media. | researchgate.net |

Lipase-Mediated Esterification: Enzyme Specificity and Regioselectivity

The enzymatic synthesis of sorbitol esters using lipases offers a highly selective alternative to traditional chemical methods. researchgate.net Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Chromobacterium viscosum, exhibit remarkable regioselectivity, preferentially catalyzing esterification at the primary hydroxyl groups of the sorbitol molecule. nih.govresearchgate.net This specificity is crucial for producing this compound with high purity, avoiding the mixture of isomers often generated in chemical synthesis. researchgate.netwur.nl

The choice of lipase is a critical factor influencing the reaction. For instance, Aspergillus terreus lipase has demonstrated the ability to catalyze the esterification of sorbitol with saturated fatty acids like stearic acid but shows limited activity with unsaturated oleic acid. researchgate.net In contrast, lipases are generally capable of acting in non-aqueous media, which is advantageous for esterification reactions. nih.gov The regioselectivity of lipases can also be influenced by the reaction conditions. For example, studies with Chromobacterium viscosum lipase have shown that it acylates sorbitol in a regioselective manner, leading to specific di-, tri-, and tetraesters. nih.gov

The enzymatic approach not only provides high selectivity but also operates under mild conditions, reducing energy consumption and the formation of by-products. researchgate.netnih.gov

Deep Eutectic Systems (DES) as Green Reaction Media in Biocatalysis

Deep eutectic systems (DESs) have emerged as promising green solvents for the biocatalytic synthesis of sorbitol esters. mdpi.comacs.org These systems, typically formed by mixing a hydrogen bond donor (like sorbitol itself) with a hydrogen bond acceptor (such as choline (B1196258) chloride), offer several advantages over conventional organic solvents. mdpi.com They are often biodegradable, non-toxic, and can enhance the solubility of polar substrates like sorbitol. mdpi.comresearchgate.net

A "2-in-1" system where sorbitol is both a substrate and a component of the DES has been successfully employed for the synthesis of sorbitol laurate. researchgate.netmdpi.com This approach simplifies the reaction setup and can overcome solubility issues. mdpi.com Research has shown that the composition of the DES, including the presence of water, can significantly impact the reaction yield. mdpi.com While DESs present a greener alternative, challenges such as high viscosity and potential enzyme inhibition by some DES components remain areas of active investigation. researchgate.netacs.org

Table 1: Comparison of Reaction Systems for Sorbitol Ester Synthesis

| Reaction System | Key Features | Advantages | Challenges | Reference |

| Organic Solvents | Conventional medium for enzymatic synthesis. | Well-established, can achieve high yields. | Use of environmentally unfriendly solvents, low solubility of sorbitol. | acs.orgacs.org |

| Deep Eutectic Systems (DES) | Green, biodegradable solvent system. | Enhanced sorbitol solubility, "2-in-1" system possible. | High viscosity, potential enzyme inhibition. | mdpi.comresearchgate.netacs.org |

Influence of Water Activity and Solvent Systems on Enzymatic Reactions

Water activity (aw) is a critical parameter in lipase-catalyzed esterification reactions. While a certain amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction, hydrolysis, thereby reducing the ester yield. nih.gov In nearly water-free media, lipases favor the synthesis of esters. researchgate.netmdpi.com The optimal water activity is a delicate balance that needs to be controlled for maximizing product formation.

The choice of solvent system also plays a pivotal role. The solvent must solubilize both the polar sorbitol and the nonpolar oleic acid without inactivating the enzyme. mdpi.com Hydrophobic solvents are often preferred as they can minimize the competing hydrolysis reaction. nih.gov However, the poor solubility of sorbitol in such solvents presents a significant challenge. acs.org To address this, co-solvent systems have been investigated. For example, a two-phase system with 2-pyrrolidone as a cosolvent for sorbitol has been shown to be effective. researchgate.net The interaction between the solvent, water activity, and enzyme performance is complex and requires careful optimization for each specific reaction system. nih.gov

Catalysis in this compound Production

Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely employed in the production of sorbitol and its derivatives due to their ease of separation from the reaction mixture and potential for reuse. In the context of producing the precursor sorbitol, supported metal catalysts, such as ruthenium (Ru) or nickel (Ni) on supports like activated carbon (AC), titania (TiO₂), or zeolites, are commonly used for the hydrogenation of glucose. mdpi.comd-nb.info The support material can significantly influence the catalyst's activity and stability. mdpi.com For the direct esterification of sorbitol with oleic acid, solid acid catalysts are investigated as alternatives to traditional homogeneous catalysts.

The performance of these heterogeneous catalysts is influenced by various factors, including the metal particle size, the nature of the support, and the reaction conditions such as temperature and pressure. liverpool.ac.uk For instance, in the hydrogenation of glucose to sorbitol, Ru/C catalysts have shown high yields. mdpi.com The development of efficient and stable heterogeneous catalysts is crucial for creating more sustainable and economically viable processes for sorbitol ester production.

Homogeneous Catalysts

Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid) and alkalis, have been traditionally used for the synthesis of sorbitol esters. researchgate.net These catalysts are effective in promoting the esterification reaction. However, their use presents several drawbacks, including the formation of by-products due to low selectivity, corrosion issues, and the need for complex separation and neutralization steps, which can generate significant waste. d-nb.inforesearchgate.net

In the synthesis of isosorbide (a di-anhydride of sorbitol), homogeneous acid catalysts are employed for the dehydration steps. d-nb.info While effective, the challenges associated with their use have driven research towards more environmentally friendly heterogeneous and enzymatic alternatives.

Supercritical Carbon Dioxide (scCO₂) as a Reaction Medium and Extractant

Supercritical carbon dioxide (scCO₂) has gained attention as a green and versatile medium for chemical reactions, including the synthesis of sorbitol esters. wikipedia.orgsemanticscholar.org As a solvent, scCO₂ is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. semanticscholar.orgresearchgate.net This allows for control over reactant solubility and reaction rates.

In enzymatic synthesis, scCO₂ can serve as the reaction medium, offering advantages such as high diffusivity and the ability to solubilize nonpolar substrates like oleic acid. researchgate.net For example, the synthesis of 6-O-sucrose laurate has been successfully carried out in scCO₂ using Novozyme 435. researchgate.net Furthermore, scCO₂ is an excellent extractant, which can be used to separate the product from the reaction mixture, simplifying the downstream processing. wikipedia.org The use of scCO₂ can also enhance the reaction conversion by facilitating the removal of water, a by-product of esterification. worktribe.com

Advanced Reaction Engineering for Enhanced Yield and Purity

The synthesis of this compound with high yield and purity necessitates advanced reaction engineering strategies. These strategies are primarily focused on overcoming challenges such as the formation of multiple by-products and the lack of control over the extent and position of esterification on the sorbitol molecule.

Strategies for Minimizing By-product Formation

The chemical synthesis of sorbitol esters often requires high temperatures (225-250 °C) and acid catalysis, which can lead to the formation of undesirable and often colored by-products. umich.edu A significant challenge in the synthesis of this compound is the formation of various by-products, including di-, tri-, and even higher-order esters, as well as anhydro-sorbitol (sorbitan and isosorbide) derivatives. google.comworktribe.com The intramolecular dehydration of sorbitol to form sorbitan is a common side reaction. btsjournals.com

Enzymatic catalysis presents a milder and more selective alternative to harsh chemical methods, thereby minimizing by-product formation. umich.edumdpi.com Lipases, for instance, can operate under much milder conditions, reducing the likelihood of dehydration and subsequent esterification of the resulting anhydro-sugars. umich.edu

Key strategies to minimize by-products include:

Enzymatic Catalysis: The use of specific lipases can significantly reduce the formation of unwanted side products. For example, lipase-catalyzed esterification in solvent-free systems has been shown to produce a product with a significantly higher monoester content (around 80%) compared to chemical synthesis (around 50%). researchgate.net The use of immobilized enzymes, such as Aspergillus terreus lipase on Accurel, not only allows for reuse but can also enhance yields and minimize by-products. semanticscholar.org

Temperature Control: As the reaction temperature increases, the rate of reaction also increases, driving the reaction towards more complete hydroxyl substitution and resulting in a higher proportion of higher-order esters. google.com Careful control of the reaction temperature is crucial. For instance, in lipase-mediated reactions, an optimal temperature can maximize the conversion to the desired monoester while higher temperatures can lead to enzyme inactivation. semanticscholar.org In chemical synthesis, controlling the temperature between 170°C and 190°C is preferred to manage the ester distribution. google.com

Reaction Time: The duration of the reaction directly impacts the product distribution. Longer reaction times generally lead to a higher degree of substitution. google.com By shortening the reaction time, the formation of di- and triesters can be limited.

Water Removal: The continuous removal of water, a by-product of esterification, is critical to drive the reaction towards the desired product and prevent the hydrolysis of the formed ester. uwaterloo.ca Methods like operating under reduced pressure or using molecular sieves can effectively remove water from the reaction medium. researchgate.netresearchgate.net

Solvent Selection: The choice of solvent can influence reaction selectivity. Polar solvents may favor the formation of monoesters due to their higher hydrophilicity. sci-hub.se The use of non-aqueous media like n-hexane or tert-butanol (B103910) in enzymatic synthesis has proven effective. semanticscholar.orgresearchgate.net

Control of Esterification Degree and Positional Isomerism

Achieving a high degree of control over both the number of fatty acid molecules attached to the sorbitol backbone (degree of esterification) and the specific hydroxyl group they attach to (positional isomerism or regioselectivity) is paramount for producing pure this compound.

Sorbitol has six hydroxyl groups with different reactivities (two primary and four secondary). google.com Chemical synthesis methods often struggle to selectively acylate only one primary hydroxyl group, leading to a complex mixture of isomers and esters with varying degrees of substitution. umich.edu

Advanced strategies for controlling esterification and isomerism include:

Regioselective Enzymatic Catalysis: The primary advantage of using enzymes, particularly lipases, is their high regioselectivity. Many lipases preferentially catalyze esterification at the primary hydroxyl groups (C1 and C6) of sorbitol. researchgate.netresearchgate.net For example, Lipozyme® TL IM (from Thermomyces lanuginosus) has been shown to be highly regioselective, exclusively esterifying the primary hydroxyl groups of sorbitol to produce 1-O- and 6-O-sorbitol monoesters. researchgate.net Similarly, Aspergillus terreus lipase has been used for the highly efficient and regioselective conversion of sorbitol to its 1(6)-monostearate. semanticscholar.orgresearchgate.net Chromobacterium viscosum lipase also demonstrates regioselective acylation of sorbitol. nih.gov

Substrate Molar Ratio: The molar ratio of the reactants (sorbitol and oleic acid) is a critical parameter. Using an excess of sorbitol can favor the formation of monoesters. However, in chemical synthesis aimed at higher degrees of substitution, a much higher molar ratio of fatty acid to sorbitol (from 7:1 to 12:1) is employed. google.com For monoester production, optimizing this ratio is key to maximizing the yield of the desired product while minimizing the formation of di- and triesters.

Reaction Conditions Optimization: A comprehensive study on the acylation of polyols revealed that selective esterification of one or two primary hydroxyl groups can be achieved by carefully selecting the reaction temperature, solvent, and using an excess of the polyol substrate. researchgate.net For instance, in the synthesis of palm-based sorbitol monoesters, a 76% conversion was achieved under optimized conditions of solvent, substrate ratio, temperature, and reaction time. researchgate.net

Table 1: Effect of Lipase Type on Regioselectivity in Sorbitol Esterification

| Lipase Source | Substrates | Key Finding on Regioselectivity | Reference |

| Thermomyces lanuginosus (Lipozyme® TL IM) | Sorbitol, Fatty Acid | Highly regioselective, esterifying exclusively at sorbitol's primary hydroxyl groups (1-O and 6-O). | researchgate.net |

| Aspergillus terreus | Sorbitol, Stearic Acid | Achieved highly efficient and regioselective conversion to sorbitol 1(6)-monostearate. | semanticscholar.orgresearchgate.net |

| Chromobacterium viscosum | Sorbitol, Decanoic Acid | Acylates sorbitol in a regioselective manner, producing specific di-, tri-, and tetraesters. | nih.gov |

Table 2: Influence of Reaction Parameters on Sorbitol Ester Synthesis

| Parameter | Effect on Synthesis | Example | Reference |

| Temperature | Increasing temperature generally increases the reaction rate but can lead to more by-products and enzyme denaturation. | In chemical synthesis, 170-190°C is preferred to control ester distribution. In enzymatic synthesis with A. terreus lipase, 45°C was optimal, with a decline in conversion at 50°C and 60°C. | google.comsemanticscholar.org |

| Substrate Molar Ratio | Affects the degree of esterification. | A fatty acid to sorbitol molar ratio of 2:1 was used in one study to produce monoesters. For higher esters, ratios of 7:1 to 12:1 are preferred. | google.comresearchgate.net |

| Solvent | Influences substrate solubility and reaction selectivity. | n-hexane and tert-butanol have been successfully used as solvents in enzymatic synthesis. | semanticscholar.orgresearchgate.net |

| Water Removal | Crucial for driving the esterification reaction forward. | The use of molecular sieves as a water absorbent improved conversion. | researchgate.net |

Self Assembly and Supramolecular Architectures of Sorbitol 6 Monooleate

Micellar Formation and Aggregation Behavior

The formation of micelles and the aggregation behavior of surfactants in solution are fundamental aspects of their self-assembly. This behavior is characterized by several key parameters, including the critical micelle concentration (CMC), the morphology of the aggregates, and the influence of the surrounding environment.

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration is a crucial parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles.

Research Findings: No experimental data for the critical micelle concentration (CMC) of Sorbitol 6-monooleate could be located in the reviewed scientific literature.

Data on CMC of this compound:

| Method of Determination | Solvent | Temperature (°C) | CMC Value |

|---|

Morphologies of Aggregates in Solution

The morphology of aggregates formed by surfactants in solution can vary from simple spherical micelles to more complex structures like cylindrical micelles, vesicles, or lamellar phases.

Research Findings: Specific studies detailing the morphologies of aggregates formed by this compound in solution are not present in the available literature.

Influence of Solution Environment on Micellar Structures

The structure of micelles can be significantly influenced by the properties of the solution, such as temperature, pH, ionic strength, and the presence of additives.

Research Findings: There is no available research that specifically investigates the influence of the solution environment on the micellar structures of this compound.

Liquid Crystalline Phases and Mesophase Behavior

Many amphiphilic molecules, including certain sorbitol derivatives, can form liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

Formation of Non-lamellar Lipid Phases

Non-lamellar phases, such as cubic and hexagonal phases, are of significant interest for various applications. The formation of these phases is dependent on the molecular geometry of the surfactant and the surrounding conditions.

Research Findings: The formation of non-lamellar lipid phases by this compound has not been documented in the scientific literature reviewed.

Molecular Ordering and Large-Scale Organization

The molecular ordering and large-scale organization within liquid crystalline phases determine their macroscopic properties and potential applications.

Research Findings: Specific data on the molecular ordering and large-scale organization of this compound in liquid crystalline phases is not available.

Formation of Interfacial Networks and Gels

This compound, a nonionic surfactant derived from sorbitol and oleic acid, demonstrates significant capabilities in forming complex supramolecular structures at interfaces and within bulk phases. Its molecular architecture, featuring a hydrophilic sorbitan (B8754009) head with multiple hydroxyl groups and a lipophilic, unsaturated oleyl tail, drives its self-assembly into networks that can structure liquid phases, leading to the formation of gels and other organized systems.

Self-Assembling Properties in Organic and Lipid Phases

The self-assembly of sorbitan esters like this compound in non-polar environments is governed by a combination of non-covalent interactions. The primary driving forces are hydrogen bonds among the free hydroxyl groups on the sorbitan head groups and van der Waals interactions between the hydrophobic alkyl chains. mdpi.comresearchgate.net In organic solvents and oils, these molecules arrange themselves to minimize unfavorable interactions with the non-polar medium, leading to the formation of aggregates.

Unlike its saturated counterpart, sorbitan monostearate, which is a solid at room temperature and a well-known organogelator, this compound is a liquid. acs.org This difference is attributed to the cis-double bond in the oleic acid chain, which introduces a kink and hinders the efficient packing required for crystallization at ambient temperatures. acs.org Nevertheless, this compound is a lipophilic surfactant that effectively forms water-in-oil (W/O) emulsions. atamanchemicals.com The self-assembly process for sorbitan esters can lead to the formation of structures such as toroidal inverse vesicles which can further transform into rod-shaped tubules upon cooling, creating an interconnected network within the organic phase. nih.gov

| Property | Description | Source |

|---|---|---|

| Chemical Name | D-Glucitol, mono-(9Z)-9-octadecenoate | nih.gov |

| Common Name | Sorbitan Monooleate (Span 80) | acs.org |

| Physical State | Viscous, yellow liquid at room temperature | acs.orgatamanchemicals.com |

| Solubility | Soluble in ethanol, toluene, mineral oil, and vegetable oils; insoluble in water | atamanchemicals.com |

| HLB Number | 4.3 | acs.org |

| Primary Function | Emulsifier, stabilizer, nonionic surfactant | atamanchemicals.com |

Entrapment and Structuring of Dispersed Phases

The networks formed by the self-assembly of this compound are capable of entrapping and structuring bulk liquid phases to form oleogels or other structured systems like foams. This process involves the creation of a three-dimensional network that immobilizes the solvent. While higher concentrations of solid sorbitan esters like sorbitan monostearate are required to form robust oleogels (typically ≥15% w/w in vegetable oils), the structuring ability of liquid this compound is utilized differently. acs.orgnih.gov

Recent research has demonstrated the fabrication of stable oleofoams using sorbitan esters. nih.gov In this process, aeration occurs at high temperatures where the surfactant is fully dissolved in the oil. nih.gov Upon rapid cooling, the surfactant molecules self-assemble at the oil-air interface and in the bulk phase, creating a network that encases air bubbles and stabilizes the foam structure. nih.gov While high-melting sorbitan monostearate creates ultrastable foams lasting for months, foams stabilized with the low-melting this compound exhibit a gradual decay over a period of more than a month. acs.orgnih.gov This highlights the critical role of the fatty acid chain's saturation in the long-term stability of the entrapped dispersed phase. The formation of hydrogen bonds between the surfactant and the oil is considered important for enhancing foam stability. acs.orgnih.gov

| Structuring Agent | Physical State (Room Temp) | Fatty Acid Chain | Resulting Oleofoam Stability | Source |

|---|---|---|---|---|

| Sorbitan Monostearate (Span 60) | Solid | Saturated (Stearic) | Ultrastable (stable for several months) | acs.orgnih.gov |

| Sorbitan Monooleate (Span 80) | Liquid | Unsaturated (Oleic) | Gradual decay (lasts > 1 month) | acs.orgnih.gov |

Interaction with Other Supramolecular Structures

The functionality and stability of this compound's self-assembled structures are often enhanced through interactions with other molecules, particularly other surfactants. It is commonly used as a co-emulsifier with its polyethoxylated derivative, polysorbate 80. atamanchemicals.com This combination of a low HLB emulsifier (this compound) and a high HLB emulsifier (polysorbate) allows for the formation of highly stable emulsions over a wide range of conditions.

The interaction with hydrophilic surfactants can significantly alter the microstructure of the gel or network. For instance, in gels formed by the related compound sorbitan monostearate, the addition of the hydrophilic surfactant polysorbate 20 was found to alter the gel microstructure from a network of individual tubules to star-shaped "clusters" of tubules. nih.gov A similar effect was not observed with sorbitan monopalmitate, where the addition of a polysorbate monoester caused a large increase in tubular length instead of clustering. nih.gov These findings indicate that the interaction between different types of surfactant molecules within the supramolecular assembly is highly specific and can be used to tailor the final properties of the structured system. The conformation of polylactide (PLA) chains, for example, can be adjusted by supramolecular interactions like hydrogen bond formation with organic molecules, including sorbitol derivatives, which can act as crystal nuclei in the PLA matrix. nih.gov

Emulsification Science and Interfacial Phenomena of Sorbitol 6 Monooleate

Emulsion Formation and Stabilization Mechanisms

Sorbitol 6-monooleate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head group derived from sorbitol and an oil-loving (lipophilic) tail from oleic acid. researchgate.net This dual nature dictates its behavior at the interface between oil and water, making it an effective emulsifier for stabilizing emulsions, particularly of the water-in-oil (W/O) type. The stabilization process is governed by a combination of physical mechanisms that collectively prevent the dispersed droplets from coalescing and the phases from separating.

When oil and water are mixed, the significant interfacial tension between them creates an energetically unfavorable state, driving the system to minimize the interfacial area by separating. Surfactants like this compound spontaneously migrate to and adsorb at this oil-water interface. nih.gov The hydrophilic sorbitol head orients towards the water phase, while the lipophilic oleate (B1233923) tail extends into the oil phase.

This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. By positioning themselves between the oil and water molecules, the surfactant molecules reduce the energy required to maintain the interface, thereby lowering the interfacial tension (IFT). mdpi.comucl.ac.uk The reduction in IFT facilitates the creation of a larger interfacial area with less energy input, which is essential for breaking down large droplets into smaller ones during the emulsification process. mdpi.com Research on related sorbitan (B8754009) esters has quantified this effect, demonstrating their ability to significantly lower the IFT between water and various hydrocarbon oil phases. researchgate.net The efficiency of a surfactant is often linked to its critical micelle concentration (CMC), the concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk phase and at which the maximum reduction in surface tension is achieved. For instance, the related compound sorbitol monodecanoate has a CMC of 0.74 mM. nih.gov

Table 1: Interfacial Properties of Related Sorbitol and Sorbitan Esters

| Surfactant | Oil Phase | Critical Micelle Concentration (CMC) | Interfacial Tension at CMC (γcmc) |

|---|---|---|---|

| Sorbitan Monooleate (Span 80) | Various Hydrocarbons | Data varies with oil phase | Data varies with oil phase |

This table is interactive and can be sorted by clicking on the column headers.

As this compound molecules adsorb at the interface, they form a condensed interfacial film that acts as a physical barrier around the dispersed droplets. nih.gov This film prevents the droplets from coming into direct contact, which is the first step toward coalescence. The effectiveness of this protective film depends on its mechanical strength and viscoelasticity. nih.gov A strong, resilient film can better withstand thermal fluctuations and mechanical stresses that might otherwise lead to droplet rupture and fusion. This barrier shields the droplets from aggregation and coalescence, significantly enhancing the long-term stability of the emulsion. nih.govnih.gov The chemical composition of both the oil and water phases can influence the properties of this interfacial film. nih.gov

Beyond forming a simple physical barrier, the adsorbed layer of this compound provides steric stabilization. This mechanism arises from the physical bulk of the surfactant molecules at the interface. The sorbitol head group is relatively large and contains multiple hydroxyl (-OH) groups. mdpi.com These hydroxyl groups can form hydrogen bonds with water molecules, creating a hydrated layer around the droplet.

When two droplets approach each other, these bulky, hydrated surfactant layers begin to overlap. This overlap leads to an increase in the local concentration of surfactant molecules in the region between the droplets, causing an increase in osmotic pressure that pushes the droplets apart. Furthermore, the compression of the surfactant layers is entropically unfavorable, creating a repulsive force. This steric hindrance is a powerful short-range repulsive force that effectively prevents droplets from getting close enough to coalesce, thus ensuring the kinetic stability of the emulsion. firp-ula.org

Theoretical Frameworks in Emulsification

The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is not random but can be predicted by established theoretical frameworks that consider the properties of the emulsifier.

The Bancroft rule is a foundational qualitative principle in emulsion science. It states that the phase in which the emulsifier is more soluble will form the continuous or external phase of the emulsion. firp-ula.org The solubility of a surfactant is often quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. Surfactants with low HLB values (typically 3-6) are more soluble in oil (lipophilic), while those with high HLB values (8-18) are more soluble in water (hydrophilic).

This compound, commercially available as Span 80, has a low HLB value, generally around 4.3. firp-ula.org This indicates its preferential solubility in the oil phase. According to the Bancroft rule, this lipophilic nature means that this compound will favor the formation of a water-in-oil (W/O) emulsion, where water droplets are dispersed within a continuous oil phase.

While the Bancroft rule provides a useful guideline, the quantitative kinetic theory of emulsion type, proposed by J.T. Davies, offers a more dynamic explanation. This theory posits that the final emulsion type is determined by the relative rates of coalescence of oil droplets (in a potential O/W emulsion) versus water droplets (in a potential W/O emulsion). firp-ula.org The emulsion type that has the slower rate of droplet coalescence will be the more stable and thus the one that ultimately forms.

Influence of Surfactant Mixtures on Emulsion Properties

Sorbitan esters, including this compound, are non-ionic surfactants that are highly effective at reducing the interfacial tension between oil and water phases, a fundamental property for creating stable emulsions. wikipedia.org Due to its chemical structure, comprising a hydrophilic sorbitol head and a lipophilic oleic acid tail, Sorbitan Monooleate typically has a low Hydrophile-Lipophile Balance (HLB) value, around 4.3, making it particularly suitable for forming stable water-in-oil (W/O) emulsions. wikipedia.orgcnchemsino.com

In practice, sorbitan esters are frequently used in combination with other surfactants to achieve synergistic effects and enhanced emulsion performance. cnchemsino.com A common strategy involves blending a low-HLB surfactant like Sorbitan Monooleate with a high-HLB surfactant, such as Polysorbate 80 (HLB value of 15). rsc.orgrsc.org This approach allows for the formulation of emulsifying systems with a wide range of HLB values, enabling the stable emulsification of diverse types of oils and waxes. wikipedia.org

The synergistic interaction between low-HLB and high-HLB surfactants results in a more densely packed and mechanically robust interfacial film at the oil-water interface. This mixed-surfactant layer forms a superior barrier that prevents the coalescence of dispersed droplets, thereby significantly improving long-term emulsion stability. wikipedia.orgmatangiindustries.com Studies have demonstrated that specific ratios of these surfactants can yield optimal stability; for instance, a blend of 0.5 v/v% sorbitan monooleate and 1.5 v/v% polysorbate 80 was found to produce highly stable crude oil-in-water emulsions. rsc.org The use of surfactant mixtures not only enhances stability but also influences other properties such as droplet size. The particle size of microspheres in an emulsion has been shown to decrease with an increasing volume of the surfactant. researchgate.netui.ac.id

| Surfactant System | Key Finding | Application Context |

| Sorbitan Monooleate (SMO) | Effective at forming stable water-in-oil (W/O) emulsions. wikipedia.org | Cosmetics, Food, Pharmaceuticals |

| SMO + Polysorbate 80 | Synergistic effect improves stability for oil-in-water (O/W) emulsions. rsc.org | Crude Oil Emulsions, Food Products |

| SMO + Octanol | Co-surfactant mixture reduces agglomeration of monoglycerides (B3428702). researchgate.net | Biodiesel Flow Properties |

Modulation of Crystallization Behavior in Lipid Systems

Sorbitol esters serve as highly effective crystal modifiers in various lipid-based systems, including fats and oleogels. Their ability to influence the crystallization process is critical in controlling the texture, stability, and functional properties of many food and pharmaceutical products. researchgate.netnih.gov

Role as Crystal Modifier in Oleogels and Fats

In lipid systems, sorbitol esters can alter crystallization kinetics and crystal morphology. They are known to act as crystal habit modifiers, influencing the shape and size of fat crystals. researchgate.net This is particularly valuable in oleogelation, a technique used to structure liquid oils into solid-like materials without the use of trans or high levels of saturated fats. nih.gov Sorbitan esters with saturated fatty acid chains, such as sorbitan monostearate, can self-assemble into a three-dimensional crystalline network that effectively entraps liquid oil, thereby forming a stable, structured oleogel. researchgate.net

In solid fats like cocoa butter, the addition of sorbitan esters can inhibit the formation of undesirable oil crystals and prevent surface frosting. huanachemical.com One of the most significant roles is the retardation of polymorphic transitions. For example, specific sorbitan esters are known to delay the β V to β VI crystal transition in chocolate, a change responsible for the formation of fat bloom, thereby extending shelf life. researchgate.net

Research has also shown that sorbitol-based esters can be formulated to precisely control the functional properties of oleogels. In a study comparing isomeric oleogelators, Sorbitol dioctanoate (S8) and Mannitol (B672) dioctanoate (M8), it was found that their physical mixtures could be used to tune the oleogel's properties. While M8 produced stronger gels, S8 created more translucent and aesthetically appealing gels. nih.gov By varying the ratio of these two isomeric compounds, oleogels with a spectrum of mechanical and aesthetic characteristics can be engineered. nih.gov

Impact on Crystallization Temperature and Microstructure

The presence of sorbitol esters significantly impacts the thermal properties and microstructure of lipid systems. The addition of Sorbitan Monostearate to cocoa butter has been shown to increase the onset temperature of crystallization; a concentration of 1.5% (w/w) raised the onset temperature from 19.3°C to 23.8°C. researchgate.net Conversely, liquid-state sorbitan esters like Sorbitan Monooleate can slow the crystallization process and lengthen the induction time in certain oils. researchgate.net

Microstructurally, these additives promote the formation of more uniform and tighter fat crystal networks. researchgate.net In sunflower wax-based oleogels, sorbitan monostearate was found to co-crystallize with the wax molecules. nih.gov This interaction led to enhanced crystal growth and an increase in the density and size of the wax crystals, resulting in a denser crystal network. nih.gov The specific fatty acid chain of the sorbitan ester plays a crucial role; esters with acyl groups similar to those in the bulk fat tend to exert a more significant influence on crystallization. researchgate.net

The following table, derived from data on isomeric sorbitol and mannitol dioctanoate oleogelators, illustrates the profound impact that subtle changes in molecular structure and composition can have on the physical properties of an oleogel system. nih.gov

| M8:S8 Ratio | Storage Modulus (G') (Pa) | Solid Fat Content (SFC) (%) | Oil Binding Capacity (%) | Gel Melting Temp (°C) |

| 1.0:0.0 | ~12,500 | 2.08 | 100.0 | 50.1 |

| 0.8:0.2 | ~9,800 | 2.35 | 98.4 | 48.5 |

| 0.5:0.5 | ~6,200 | 2.78 | 90.1 | 45.2 |

| 0.2:0.8 | ~4,100 | 3.21 | 78.5 | 42.6 |

| 0.0:1.0 | ~3,300 | 3.51 | 70.2 | 41.3 |

Data adapted from a study on Mannitol dioctanoate (M8) and Sorbitol dioctanoate (S8) oleogels. nih.gov

Mechanisms of Thermal Resistance Enhancement

A second mechanism involves co-crystallization and the modification of polymorphic behavior. Sorbitol ester molecules can integrate into the crystal lattice of triacylglycerols (TAGs) in a fat. nih.gov This incorporation can introduce imperfections or alter the packing efficiency of the TAGs, which in turn hinders the transition from a less stable to a more stable polymorphic form. By retarding these phase transitions, the esters help maintain the desired crystal structure and prevent defects like fat bloom, thereby increasing the thermal resistance of the product. researchgate.net

Furthermore, the molecular structure of the sorbitol headgroup itself contributes to network strength. The additional free hydroxyl groups on the sorbitol moiety can participate in hydrogen bonding within the crystal lattice. nih.gov These intermolecular hydrogen bonds provide additional stability to the crystal network, resulting in higher gel strength and improved thermal responsiveness. nih.gov This combination of physical network formation and molecular-level interaction is what allows sorbitol esters to effectively enhance the thermal stability of complex lipid systems.

Advanced Analytical Characterization Techniques for Sorbitol 6 Monooleate

Chromatographic Separations for Compositional Analysis

Chromatographic techniques are fundamental for separating the various components within a Sorbitol 6-monooleate sample. The choice of method depends on the specific analytical goal, from detailed compositional analysis to rapid screening.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with an Evaporative Light Scattering Detector (ELSD), this method allows for the detection of compounds that lack a UV chromophore, which is characteristic of sorbitol and its esters. jascoinc.com The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it ideal for analyzing sugars, polyols, and their esters. jascoinc.comsedere.com

The analysis is typically performed using a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column. jascoinc.comhelixchrom.com An isocratic elution with a mobile phase such as acetonitrile (B52724) and water is often effective for separating components based on polarity. nih.gov For instance, a higher proportion of acetonitrile would lead to the faster elution of less polar diester and triester byproducts, while the more polar this compound and unreacted sorbitol would be retained longer.

Research Findings: Studies on related compounds show that HPLC-ELSD can effectively separate fructose, sorbitol, glucose, and sucrose. nih.govresearchgate.net A typical method for sugar and polyol analysis uses a column like a Phenomenex Luna NH2 with a mobile phase of acetonitrile:water (e.g., 82.5:17.5 v/v). nih.govresearchgate.net The ELSD settings, such as drift tube temperature and nitrogen flow rate, are optimized to achieve maximum sensitivity for the analytes. nih.gov This approach can be adapted to resolve this compound from unreacted sorbitol, oleic acid, and various sorbitan (B8754009) or isosorbide (B1672297) monooleates that may be present as byproducts.

Table 1: Example HPLC-ELSD Parameters for Polyol and Ester Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Amino (NH₂) or HILIC | helixchrom.comnih.gov |

| Mobile Phase | Acetonitrile:Water (Isocratic) | nih.gov |

| Detector | ELSD | jascoinc.com |

| Drift Tube Temp. | 40-85 °C | sedere.comnih.gov |

| Gas Flow Rate | 2.0 - 3.5 L/min (Nitrogen) | sedere.comnih.gov |

| Typical Elution Order | Diesters -> Monoesters -> Sorbitol | - |

Gas Chromatography (GC) for Polyol and Ester Distribution

Gas Chromatography (GC) is a valuable technique for analyzing the distribution of polyols and esters in this compound, particularly after derivatization to increase volatility. researchgate.net High-temperature GC (HT-GC) is often necessary to elute higher molecular weight species like di- and triesters. worktribe.com Before analysis, the hydroxyl groups of sorbitol and its esters are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net

This method provides detailed information on the fatty acid composition and the distribution of mono-, di-, and triesters of sorbitol and its anhydrides (sorbitan and isosorbide). researchgate.networktribe.com A non-polar capillary column, such as a DB1-ht, is commonly used, with the oven temperature programmed to ramp up to high temperatures (e.g., 380°C) to ensure the elution of all ester species. worktribe.com

Research Findings: Research on the characterization of sorbitan monooleate has demonstrated that HT-GC can successfully separate and identify monoester species from di- and triesters. worktribe.com The method was found to be precise and suitable for characterizing the product mixture. worktribe.com By analyzing the TMS derivatives, it is possible to quantify the residual sorbitol and determine the relative proportions of different esterified products, providing critical quality control data. researchgate.net

Table 2: Typical GC Conditions for Sorbitol Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) | researchgate.net |

| Column | High-Temperature Capillary (e.g., DB1-ht) | worktribe.com |

| Injector Type | Splitless or On-Column | worktribe.com |

| Oven Program | Ramped to >350°C | worktribe.com |

| Detector | Flame Ionization Detector (FID) | researchgate.networktribe.com |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org This technique is particularly useful for analyzing polymers and complex mixtures to determine their molecular weight distribution. wikipedia.orgwarwick.ac.uk In the context of this compound, SEC can be used to detect the presence of polymeric species or oligomers that may form during the esterification process.

The sample is passed through a column packed with porous beads. wikipedia.org Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. wikipedia.org The technique can provide data on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the sample.

Research Findings: SEC with dual detection has been successfully applied to determine the molar mass distribution and chemical composition of complex mixtures like polysorbates, which are structurally related to sorbitol esters. researchgate.net Using columns such as those packed with polyhydroxymethacrylate (e.g., PL aquagel-OH), it is possible to resolve components based on their size. warwick.ac.uk When coupled with detectors like a Refractive Index (RI) detector and a light scattering detector, SEC can provide absolute molecular weight data without the need for column calibration with specific standards. warwick.ac.uk

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative screening and preliminary analysis of this compound. fishersci.comsigmaaldrich.com It is highly effective for monitoring the progress of the esterification reaction by observing the disappearance of starting materials (sorbitol, oleic acid) and the appearance of the ester product. sigmaaldrich.com

A small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a sealed chamber with an appropriate solvent system. nih.gov The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase. After development, the plate is visualized using a suitable reagent, such as potassium permanganate (B83412) or heating after spraying with a sulfuric acid solution, to reveal the separated spots. nih.gov

Research Findings: Methods have been developed for the detection of sorbitol in various matrices, which can be adapted for screening this compound. nih.gov A common solvent system for separating polyols consists of n-propanol, ethyl acetate, and water. nih.gov The retention factor (Rf) value for each spot can be calculated to aid in identification. Unreacted sorbitol, being highly polar, will have a low Rf value, while the more non-polar this compound will travel further up the plate, resulting in a higher Rf value. Diester and triester byproducts would exhibit even higher Rf values.

Table 3: Example TLC System for Sorbitol Ester Screening

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | nih.govnih.gov |

| Mobile Phase | n-propanol:ethyl acetate:water (e.g., 7:1:2) | nih.gov |

| Visualization | 0.5% Potassium Permanganate in 0.1 M NaOH | nih.gov |

| Expected Rf Order | Sorbitol < Sorbitol Monooleate < Diesters | - |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in a sample by measuring the interaction of the material with electromagnetic radiation.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes, providing a unique "fingerprint" spectrum. troindia.in

For this compound, FTIR analysis can confirm the success of the esterification reaction. This is achieved by observing the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) and the corresponding decrease in the intensity of the carboxylic acid O-H band from oleic acid. The presence of unreacted sorbitol can be confirmed by the persistence of a broad O-H stretching band.

Research Findings: The FTIR spectrum of sorbitol shows a very broad and strong absorption band at approximately 3300-3400 cm⁻¹, which is characteristic of the stretching vibrations of its multiple hydroxyl (O-H) groups involved in hydrogen bonding. researchgate.net Other significant peaks for sorbitol include C-H stretching bands around 2900-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. researchgate.net Upon esterification to form this compound, a new, very strong and sharp peak appears around 1735-1745 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. The broad O-H band will still be present due to the remaining five hydroxyl groups on the sorbitol backbone, but its profile may change compared to pure sorbitol.

Table 4: Key FTIR Absorption Bands for this compound Analysis

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance | Reference |

|---|---|---|---|---|

| 3600-3200 | O-H (Alcohol) | Stretching | Indicates presence of sorbitol backbone hydroxyls | troindia.inresearchgate.net |

| 3010-3000 | =C-H (Alkene) | Stretching | Indicates C=C bond from oleic acid moiety | researchgate.net |

| 2960-2850 | C-H (Alkane) | Stretching | From alkyl chain of sorbitol and oleic acid | researchgate.net |

| 1745-1735 | C=O (Ester) | Stretching | Confirms formation of the ester linkage | upi.edu |

| 1200-1000 | C-O (Alcohol/Ester) | Stretching | Fingerprint region, confirms C-O bonds | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the sorbitan headgroup and the oleate (B1233923) tail. nih.govsemanticscholar.org

In a typical ¹H NMR spectrum of a sorbitan monooleate, specific signals can be assigned to the protons of the fatty acid chain and the sorbitan ring. For instance, the protons of the double bond in the oleate chain (-CH=CH-) typically appear as a multiplet around 5.3 ppm. Protons on the carbon adjacent to the ester group (-CH₂-COO-) are found further downfield, while the terminal methyl group (-CH₃) of the oleate chain appears upfield. The numerous protons on the sorbitan ring and the attached hydroxymethyl group produce a complex series of overlapping signals in the 3.5-4.5 ppm region.

Below is a representative table of expected NMR chemical shifts for this compound.

¹H and ¹³C NMR Data for this compound Structural Assignments

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oleate -CH=CH- | ~5.3 | ~130 |

| Sorbitan Ring Protons | 3.5 - 4.5 | 60 - 85 |

| Ester Carbonyl (C=O) | - | ~174 |

| Oleate Chain (-CH₂-)n | 1.2 - 2.3 | 22 - 35 |

Mass Spectrometry (MS) for Component Identification

Mass Spectrometry (MS) is a crucial technique for confirming the molecular weight and identifying the components within a sample of sorbitan monooleate. nih.gov Due to the complexity of commercial sorbitan ester products, which often contain a mixture of mono-, di-, and triesters, as well as different isomers of the sorbitan ring (e.g., 1,4-sorbitan, isosorbide), MS is vital for quality control. researchgate.net

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after derivatization to separate and identify volatile components. nih.govresearchgate.net For the non-volatile this compound, soft ionization techniques like Electrospray Ionization (ESI) are used. ESI-MS analysis would show a prominent ion corresponding to the molecular weight of this compound (428.6 g/mol ) plus an adduct, such as a sodium ion ([M+Na]⁺ at m/z 451.6). nih.gov

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of the oleate chain or fragments corresponding to the sorbitan headgroup. This allows for the differentiation between various isomers and related substances within a sample.

Techniques for Interfacial and Rheological Properties

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and aggregates in a suspension. horiba.comusp.org For surfactants like this compound, DLS is used to characterize the size of micelles or the droplets in an emulsion that the surfactant stabilizes. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations, which allows for the calculation of the hydrodynamic diameter. horiba.com

Studies on polyesters derived from sorbitol have shown that the aggregate size is dependent on the surfactant's structure and concentration. researchgate.net For example, in aqueous solutions, sorbitol-based surfactants can form aggregates with hydrodynamic sizes in the range of 130-225 nm. researchgate.net The size of these aggregates can change with concentration; for some derivatives, the aggregate size increases noticeably with higher surfactant concentration, while for others, it remains relatively constant. researchgate.net DLS provides not only the average particle size but also the Polydispersity Index (PDI), a measure of the broadness of the size distribution.

Aggregate Size of Sorbitol-Based Polyester (B1180765) Surfactants by DLS

| Surfactant Derivative | Concentration (wt%) | Hydrodynamic Diameter (nm) |

|---|---|---|

| Poly(sorbitol adipate) laurate | 0.06 | 158 |

| Poly(sorbitol adipate) laurate | 0.12 | 165 |

| Poly(sorbitol adipate) laurate | 0.25 | 171 |

| Poly(sorbitol adipate) stearate | 0.06 | 132 |

| Poly(sorbitol adipate) stearate | 0.12 | 155 |

Data adapted from studies on sorbitol-based polyester surfactants for illustrative purposes. researchgate.net

Surface Tension Measurements and Interfacial Pressure (π-A Isotherms)

As a surfactant, this compound is active at interfaces, reducing the surface tension of liquids or the interfacial tension between two immiscible phases. Surface tension measurements are fundamental to characterizing this property. When this compound is added to water, the surface tension decreases as the surfactant molecules adsorb at the air-water interface. researchgate.net

The relationship between surface pressure (π) and the area per molecule (A) at an interface is described by a π-A isotherm. biolinscientific.com This is typically measured using a Langmuir trough. The isotherm provides critical information about the packing and phase behavior of the surfactant monolayer. biolinscientific.com As the available area for the monolayer is compressed, the surface pressure increases. The isotherm shows different phases: a gaseous state at large molecular areas, a liquid-expanded state, a liquid-condensed state, and finally a solid state at high pressures before the monolayer collapses. biolinscientific.comresearchgate.net Studies on sorbitan esters reveal a significant relationship between their hydrophilic-lipophilic balance (HLB) values and the parameters derived from their π-A isotherms. researchgate.net

Rheological Analysis of Formulations

Rheology is the study of the flow and deformation of matter. For formulations containing this compound, such as creams and emulsions, rheological analysis is critical for understanding their structure, stability, and texture. nih.govscilit.com These analyses are typically performed using a rheometer, which can conduct various tests, including oscillation and viscosity sweeps. nih.gov

In oscillatory tests, the viscoelastic properties of a formulation are measured. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. For a stable cream or gel, G' is typically higher than G'', indicating a more structured, solid-like behavior. csic.es The inclusion of sorbitan monooleate can significantly influence these properties. For example, the double-bonded structure in the oleate chain can make a cream less elastic compared to formulations with saturated fatty acid-based surfactants. nih.gov

Viscosity tests measure a formulation's resistance to flow. The viscosity of an emulsion is influenced by the surfactant concentration. High concentrations of sorbitan esters can increase the viscosity of the primary emulsion, which in turn enhances the stability of the final product. researchgate.net However, excessively high concentrations can also lead to destabilizing effects. researchgate.net Rheological studies have shown that oleogels formed with sorbitan esters are influenced by the type of oil used and the processing conditions, such as the cooling rate. csic.es

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sorbitan monooleate |

| Span 80 |

| Sorbitol |

| Oleic acid |

| 1,4-sorbitan |

| Isosorbide |

| Poly(sorbitol adipate) laurate |

Interactions of Sorbitol 6 Monooleate with Biological Systems and Biomaterials

Interfacial Biophysics and Membrane Interactions

The structure of Sorbitol 6-monooleate allows it to readily interact with and integrate into lipid-based structures, such as cell membranes and model lipid bilayers. This interaction can lead to significant changes in the physical and chemical properties of these membranes.

Interaction with Lipid Bilayers and Model Membranes

This compound can insert itself into the lipid bilayer of model membranes, such as liposomes and supported lipid bilayers. mdpi.comresearchgate.net This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity. The extent of this fluidization depends on the concentration of this compound and the specific lipid composition of the membrane. Techniques such as Langmuir monolayer studies can be employed to investigate these interactions, where a lipid monolayer at an air/water interface serves as a model for a single leaflet of a cell membrane. mdpi.com The incorporation of this compound into these model systems can alter key membrane properties, including permeability and phase transition temperatures.

Excipient Functionality in Protein Formulations

In the pharmaceutical industry, this compound is a widely used excipient to stabilize protein-based drugs. Its primary function is to protect proteins from degradation and aggregation, particularly at interfaces.

Molecular Interactions with Proteins

The stabilizing effect of this compound on proteins arises from its ability to engage in various non-covalent interactions. mdpi.com The hydrophobic oleate (B1233923) tail can interact with exposed hydrophobic regions on the protein surface, while the hydrophilic sorbitol head can form hydrogen bonds with polar amino acid residues. mdpi.com This molecular "shielding" can prevent proteins from adsorbing to and unfolding at air-water or solid-water interfaces, which are common sources of protein aggregation. Computational and spectroscopic techniques can provide insights into the specific binding sites and the nature of these protein-surfactant interactions. mdpi.comnih.gov

Influence on Protein Stability and Aggregation Mechanisms

This compound enhances protein stability by mitigating various aggregation pathways. It acts as a competitive agent, preferentially occupying interfaces and thereby reducing the opportunity for protein molecules to unfold and aggregate. In frozen formulations, however, the crystallization of sorbitol can lead to phase separation from the protein, which may compromise its stabilizing effect and potentially lead to protein aggregation. nih.govresearchgate.net The effectiveness of sorbitol and its derivatives in preventing aggregation is also linked to their ability to reduce protein crowding in solution. rsc.org The choice and concentration of excipients like this compound are critical for maintaining the stability and efficacy of therapeutic protein formulations. nih.govjmchemsci.com

| Protein Type | Stabilizing Effect of Sorbitol/Sorbitol Esters | Mechanism of Stabilization | Reference |

| Monoclonal Antibody (IgG1) | Improved stability in lyophilized form when mixed with sucrose. | Greater retention of native structure. | nih.gov |

| General Proteins | Reduces crowding in solution and freeze-concentrated phases. | Protects against the formation of oligomers and irreversible aggregates. | rsc.org |

| Bovine Serum Albumin (BSA) | Forms hydrogen bonds with specific amino acid residues. | Preferential interaction of D-sorbitol with BSA particles. | mdpi.com |

Development of Carbohydrate-Based Biopolymers for Material Science

The renewable origin and biocompatibility of this compound make it an attractive component for the development of sustainable biopolymers and materials. Its carbohydrate and lipid moieties can be chemically modified to create novel polymers with tailored properties. For instance, sorbitol-based polyglycidyl ethers have been used to create all-carbohydrate-based nanocomposites when cured with aminated trehalose (B1683222) and reinforced with cellulose (B213188) nanofibers. nih.govresearchgate.net These materials exhibit promising thermal and mechanical properties, making them suitable for a range of applications. The incorporation of sorbitan (B8754009) monooleate has also been shown to enhance the properties of bio-based waterborne polyurethanes, improving UV resistance, anticorrosion, and toughness. scilit.com The versatility of sorbitol-derived molecules allows for the design of new biopolymers for use in coatings, adhesives, and other advanced material applications.

Applications in Nanotechnology and Advanced Materials

Nanoemulsions and Nanoparticles in Advanced Formulations

Nanoemulsions are nano-sized dispersions of two immiscible liquids, typically oil and water, stabilized by surfactant molecules. These systems are under extensive investigation for their ability to enhance the delivery of active compounds in pharmaceuticals, cosmetics, and food products.

Sorbitol 6-monooleate, commonly known in the industry as Sorbitan (B8754009) monooleate (SMO), is a lipophilic, non-ionic surfactant widely used to form and stabilize nanoemulsions, particularly water-in-oil (w/o) emulsions, due to its low Hydrophile-Lipophile Balance (HLB). atamanchemicals.comatamanchemicals.comorganicbentoniteclay.com It functions by adsorbing at the oil-water interface, reducing interfacial tension and preventing the coalescence of the dispersed droplets. organicbentoniteclay.com

Instability in nanoemulsions can occur through mechanisms like Ostwald ripening, where larger droplets grow at the expense of smaller ones. Studies have demonstrated that optimized surfactant blends including this compound can significantly reduce the rate of Ostwald ripening, thereby enhancing emulsion stability. tandfonline.com For instance, a water-in-diesel oil nanoemulsion stabilized with a blend of this compound and PEG20-sorbitan monostearate achieved a droplet size as small as 44.87 nm and exhibited a very low Ostwald ripening rate, indicating high stability. tandfonline.com Another study on palm oil-in-water nanoemulsions utilized this compound in combination with polyoxyethylene sorbitan monopalmitate to achieve nano-sized droplets. researchgate.net

The table below summarizes findings from studies on nanoemulsions stabilized with this compound (SMO).

Table 1: Research Findings on Nanoemulsions Stabilized with this compound

| Emulsion System | Surfactant Combination | Resulting Droplet Size | Stability Metric/Observation |

|---|---|---|---|

| Water-in-diesel oil | SMO & PEG20-sorbitan monostearate | 44.87 nm | Low Ostwald ripening rate (0.0874 × 10⁻²⁷ m³·s⁻¹) indicates high stability. tandfonline.com |

| Palm oil-in-water | SMO & Polyoxyethylene sorbitan monopalmitate | 320.2 nm | Zeta potential of -20.6 mV. researchgate.net |

The ability of this compound to form stable nanoemulsions makes it a valuable component in the development of advanced encapsulation and delivery systems. shreechem.inmatangiindustries.com Nanoemulsions can serve as carriers for lipophilic (oil-soluble) active ingredients, protecting them from degradation and enhancing their solubility and bioavailability. nih.govmdpi.com Numerous studies have demonstrated that nanoparticles and nanoemulsions can improve the oral bioavailability of various drugs. nih.gov

By encapsulating active compounds within the oil droplets of a nanoemulsion, these systems can facilitate transport across biological membranes and enable controlled or targeted release. mdpi.commdpi.com The small particle size of nanoemulsions, often below 100 nm, is a key attribute for these applications. google.com this compound is used in formulations for cosmetics, pharmaceuticals, and personal care products as an emulsifier and friction modifier, ensuring the uniform dispersion of active ingredients. atamanchemicals.comatamanchemicals.com For example, it is used in topical ointments and creams to help mix active drugs and improve how the medicine spreads across the skin. matangiindustries.com A patent for a nanoemulsion delivery system lists polyoxyethylene sorbitan monooleate as a potential surfactant, highlighting its role in creating stable formulations suitable for delivering active components. google.com

Integration in Smart Materials and Functional Coatings

Beyond liquid formulations, derivatives of sorbitol are being integrated into solid-state advanced materials, including bioplastics and functional coatings, leveraging their renewable origin and versatile chemical functionality.

Sorbitol, the precursor to this compound, is widely used as a plasticizer in the development of bioplastic films derived from polysaccharides like starch and carrageenan. Plasticizers are added to polymers to increase their flexibility and reduce brittleness. Sorbitol's role is to interfere with the polymer chain interactions, thereby improving the mechanical properties of the resulting film.

Research on bioplastics made from carrageenan waste has shown that the concentration of sorbitol significantly affects the material's biodegradability. One study found that increasing sorbitol concentration led to a higher rate of biodegradation, with the highest value of 58.68% degradation occurring in seven days at the highest tested concentration. The addition of sorbitol as a plasticizer can enhance the biodegradation of seaweed-derived bioplastics by reducing the crystallinity and rigidity of the material, which facilitates greater penetration and degradation by microorganisms.

The table below presents data on the effect of sorbitol concentration on the properties of bioplastic films.

Table 2: Effect of Sorbitol on Bioplastic Properties

| Bioplastic Source | Sorbitol Concentration | Effect on Biodegradability | Effect on Mechanical Properties |

|---|---|---|---|

| Carrageenan Waste Cellulose (B213188) | 12 mL | Highest biodegradability (58.68 ± 0.90% in 7 days). | An optimum concentration of 3 mL was suggested for balancing biodegradability and mechanical strength. |

| Gracilaria sp. Seaweed | 10% | Achieved complete degradation within 30 days. | Increased sorbitol content led to brighter films with reduced yellowing. |

Sorbitol and its esters serve as versatile, bio-based building blocks for synthesizing polymers used in nanostructured materials and functional coatings. The multiple hydroxyl groups on the sorbitol molecule allow it to be incorporated into polyester (B1180765) and polyurethane networks, creating materials with tailored properties.

In the area of functional coatings, fully bio-based, sorbitol-containing polyester polyols have been successfully used to prepare solvent-borne poly(ester urethane) coatings. tue.nl The structure of the sorbitol-based polyester was found to directly influence the final properties of the coating. tue.nl This approach allows for the creation of sustainable coatings with satisfactory performance while minimizing the use of toxic components. tue.nl

Sorbitol has also been used as a monomer in the synthesis of ester elastomers. Through a polycondensation reaction with sebacic acid and butylene glycol, researchers have produced cross-linked poly(sorbitol sebacate-co-butylene sebacate) elastomers with good mechanical and thermal properties. researchgate.net The properties of these materials could be tailored by varying the polycondensation time. researchgate.net Furthermore, ultra-long-chain sorbitol esters have been synthesized to act as oleogelators, creating thermo-responsive oleogels. mdpi.com The sorbitol headgroup in these esters plays a crucial role in strengthening the gel network through molecular interactions like hydrogen bonds. mdpi.com

Research in Corrosion Inhibition and Surface Modification

Sorbitol and its derivatives, such as this compound, have been investigated for their potential as corrosion inhibitors, particularly for steel. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.